molecular formula C16H14O4 B1292219 2-Acetoxy-2'-methoxybenzophenone CAS No. 890098-81-4

2-Acetoxy-2'-methoxybenzophenone

Cat. No. B1292219
CAS RN: 890098-81-4
M. Wt: 270.28 g/mol
InChI Key: SIFKJLXHNOHSRG-UHFFFAOYSA-N
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Description

2-Acetoxy-2'-methoxybenzophenone is a chemical compound that has been studied for its potential in photochemical synthesis and its behavior in various chemical reactions. The compound is related to benzophenones, which are known for their utility in organic synthesis and industrial applications, including the production of ultraviolet (UV) stabilizers.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the photochemical synthesis of 2,2'-dihydroxy-5-methoxybenzophenone from p-methoxyphenyl salicylate has been reported, although with low yields in both hexane and methanol. However, the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate leads to the formation of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone with good yield. This compound is noted to be unstable on silica gel, undergoing isomerization to another related compound. Moreover, the acetylation of the dihydroxy derivative with acetyl chloride also yields this isomer .

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2'-methoxybenzophenone and its derivatives can be elucidated using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques confirm the structural features of the compounds, such as the presence of acetoxy, methoxy, and benzophenone functional groups .

Chemical Reactions Analysis

The chemical behavior of 2-Acetoxy-2'-methoxybenzophenone derivatives includes their ability to undergo transacylation and cyclization reactions. These reactions are significant as they can lead to the formation of other valuable compounds, such as xanthones, which have been obtained in reasonable overall yields starting from related precursors . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related phenoxy acetic acid compounds demonstrates the versatility of these benzophenone derivatives in forming heterocyclic compounds with potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by the substituents on the benzene rings. For example, the polarity of the solvent used in the synthesis of 2-Hydroxy-4-methoxybenzophenone, a related compound, significantly affects the reaction outcome. Solvents with moderate polarity, such as acetone, are suitable for these reactions. The use of phase transfer catalysts was found to have no effect on the reaction. The yields of the industrial synthesis of this compound were high, demonstrating the efficiency and scalability of the process .

Scientific Research Applications

Environmental Monitoring and Analysis

2-Acetoxy-2'-methoxybenzophenone, a derivative of hydroxybenzophenone, is extensively studied for its role as a UV absorber in environmental samples. Research conducted by Negreira et al. (2009) focuses on the determination of hydroxylated benzophenone UV absorbers in water samples. Their study presents a method combining solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), optimized to detect various benzophenone derivatives, highlighting the compound's environmental prevalence and the necessity for monitoring its impact. This research underscores the significance of these compounds in aquatic environments, particularly in wastewater, where they are poorly removed in sewage treatment plants, emphasizing the need for efficient detection and analysis techniques (Negreira et al., 2009).

Analytical Methodologies in Biomedical Research

In biomedical research, Tarazona et al. (2013) developed an analytical method using dispersive liquid-liquid microextraction (DLLME) followed by LC-MS/MS for determining benzophenone-3 and its metabolites in human serum. The method, designed for high sensitivity and specificity, offers insights into the compound's percutaneous absorption and systemic exposure, highlighting the critical need for precise analytical techniques in assessing the bioavailability and potential health impacts of benzophenone derivatives (Tarazona et al., 2013).

Material Science and Polymer Chemistry

In the field of material science, Troyano et al. (2018) explored the synthesis of coordination polymers based on copper(I)-thiophenolates, showcasing reversible luminescent thermochromic behavior. This research illustrates the potential of incorporating benzophenone derivatives into complex materials to develop innovative applications, such as thermal stimuli-responsive thin films for 2D imaging sensors, expanding the utility of these compounds in advanced technological applications (Troyano et al., 2018).

Endocrine Disruption and Toxicology

Studies on the endocrine-disrupting effects of benzophenone derivatives, such as the work by Ghazipura et al. (2017), provide crucial insights into the reproductive toxicity associated with these compounds. By reviewing human and animal studies, they highlighted the potential for altered estrogen and testosterone balance, underscoring the importance of understanding the biological implications of exposure to benzophenone derivatives and their impact on reproductive health (Ghazipura et al., 2017).

properties

IUPAC Name

[2-(2-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-10-6-4-8-13(15)16(18)12-7-3-5-9-14(12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFKJLXHNOHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641550
Record name 2-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2'-methoxybenzophenone

CAS RN

890098-81-4
Record name 2-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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